molecular formula C15H34N6 B14267986 N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine CAS No. 133989-26-1

N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine

Katalognummer: B14267986
CAS-Nummer: 133989-26-1
Molekulargewicht: 298.47 g/mol
InChI-Schlüssel: QMOFNAWGUJFLDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically takes place in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of amines, aldehydes, isocyanides, and carboxylic acids .

Industrial Production Methods

Industrial production of piperazine derivatives, including N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine, often involves the reaction of ethylenediamine or ethanolamine with ammonia over a catalyst. This process produces various ethylene amines, which can then be purified by distillation .

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can produce secondary or tertiary amines.

Wirkmechanismus

The mechanism of action of N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. The compound’s multiple nitrogen atoms allow it to form stable complexes with metal ions, which can enhance its reactivity and biological activity. In gene delivery applications, the compound forms stable complexes with DNA, facilitating its entry into cells and promoting gene expression .

Vergleich Mit ähnlichen Verbindungen

N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine can be compared with other piperazine derivatives such as:

The uniqueness of N1,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine lies in its specific structure, which provides multiple reactive sites and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

133989-26-1

Molekularformel

C15H34N6

Molekulargewicht

298.47 g/mol

IUPAC-Name

N,N'-bis(2-piperazin-1-ylethyl)propane-1,3-diamine

InChI

InChI=1S/C15H34N6/c1(2-16-4-10-20-12-6-18-7-13-20)3-17-5-11-21-14-8-19-9-15-21/h16-19H,1-15H2

InChI-Schlüssel

QMOFNAWGUJFLDN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CCNCCCNCCN2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.